(R)-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid

Beschreibung

Structural Significance in Peptide Chemistry Research

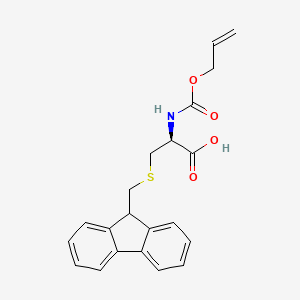

The molecular structure of (R)-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid features three functional domains critical for peptide synthesis:

- Fmoc-protected thioether group : The (9H-fluoren-9-yl)methylthio moiety shields the sulfur atom from oxidation or unwanted disulfide formation while permitting subsequent deprotection under basic conditions.

- Aloc-protected α-amino group : The allyloxycarbonyl (Aloc) group stabilizes the amino group during coupling reactions and can be removed via palladium-catalyzed allyl transfer, offering orthogonality to Fmoc cleavage.

- Free carboxylic acid : The propanoic acid terminus enables activation for amide bond formation with resin-bound peptides.

This dual-protection strategy resolves competing reactivities in cysteine-containing peptides, where simultaneous protection of thiol and amino groups is essential. The stereochemical integrity at the α-carbon (R-configuration) ensures compatibility with native peptide structures, minimizing epimerization risks during synthesis.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₁NO₄S | |

| Molecular Weight | 383.47 g/mol | |

| Protection Groups | Fmoc (thioether), Aloc (amine) | |

| Deprotection Conditions | Base (Fmoc), Pd⁰ (Aloc) |

Historical Context of Dual-Protected Amino Acids

The development of (R)-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid builds upon two foundational advances in protecting group chemistry:

- Fmoc Introduction : Louis Carpino and Grace Han’s 1970 discovery of the Fmoc group revolutionized SPPS by enabling base-labile protection, orthogonal to acid-sensitive groups like tert-butyl (t-Bu). This allowed sequential deprotection without degrading acid-labile side chains.

- Aloc Group Adoption : The allyloxycarbonyl (Aloc) group emerged in the 1990s as a palladium-labile alternative, compatible with Fmoc/t-Bu strategies. Its mild deprotection via palladium catalysts enabled synthesis of peptides with acid-sensitive modifications.

The fusion of these groups into a single amino acid derivative addressed longstanding challenges in synthesizing cysteine-rich peptides, where simultaneous protection of thiol and amine functionalities is mandatory. Early implementations faced issues with steric hindrance and incomplete deprotection, which were mitigated through optimized spacer designs and catalytic systems.

Research Significance and Objectives

(R)-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid enables three key advancements:

- Orthogonal Deprotection Pathways : Sequential removal of Fmoc (via piperidine) and Aloc (via Pd⁰/phosphine) allows precise control over peptide chain elongation and post-assembly modifications.

- Enhanced Cysteine Incorporation : By pre-protecting the thiol group, the derivative prevents cysteine oxidation during SPPS, critical for disulfide-rich peptides like conotoxins or insulin analogs.

- Compatibility with Automated Synthesis : The compound’s solubility in DMF and NMP aligns with standard SPPS protocols, facilitating integration into high-throughput peptide manufacturing platforms.

Current research objectives focus on expanding its utility in:

- Native Chemical Ligation : The free thiol generated after Fmoc removal can participate in chemoselective ligation reactions for protein semi-synthesis.

- Multicyclic Peptide Assembly : Orthogonal deprotection enables sequential cyclization steps, critical for engineering constrained peptide therapeutics.

The compound’s design exemplifies the evolution of amino acid protecting strategies from simple steric shielding to sophisticated orthogonality, enabling access to previously inaccessible peptide architectures. Future directions may involve hybrid derivatives incorporating photolabile or enzyme-cleavable groups for spatiotemporal control over deprotection.

Eigenschaften

IUPAC Name |

(2R)-3-(9H-fluoren-9-ylmethylsulfanyl)-2-(prop-2-enoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-2-11-26-21(25)22-19(20(23)24)13-27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSZBDPVJSUUQY-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@@H](CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as fluorenylmethanol, allyl chloroformate, and L-cysteine.

Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to ensure solubility and stability of intermediates.

Temperature and Pressure: Control of reaction temperature and pressure to favor desired reaction pathways.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols: From reduction of carbonyl groups.

Substituted Derivatives: From nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of fluorenes, including those similar to (R)-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid, exhibit promising antimicrobial properties. For instance, compounds synthesized from fluorenone derivatives demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These compounds were noted for their low inhibitory concentrations, suggesting potential as lead compounds for developing new antimicrobial agents .

Anticancer Properties

Fluorene derivatives have also been investigated for their anticancer properties. A study highlighted the synthesis of novel fluorene-based compounds that exhibited antiproliferative activity against cancer cell lines. The structural modifications, such as the introduction of alkyl groups, enhanced their efficacy . This suggests that (R)-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid may serve as a scaffold for designing more potent anticancer drugs.

Peptide Synthesis

Fmoc Protection Strategy

The compound is relevant in peptide synthesis as a protecting group for amino acids. The 9-fluorenylmethyl carbamate (Fmoc) group is extensively used in solid-phase peptide synthesis due to its stability under basic conditions and ease of removal under mildly acidic conditions. The incorporation of (R)-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid into peptide synthesis protocols can enhance the efficiency and yield of desired peptides .

Materials Science

Electroluminescent Polymers

Polyfluorene polymers, derived from fluorene compounds, are known for their electrical conductivity and electroluminescent properties. These materials are being explored for applications in organic light-emitting diodes (OLEDs). The integration of (R)-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid into polyfluorene structures could potentially enhance the performance characteristics of OLEDs due to improved charge transport and light emission properties .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Antimicrobial | Compounds derived from fluorenone exhibited significant activity against Staphylococcus aureus with low inhibitory concentrations. |

| Synthesis of Anticancer Agents | Cancer Research | Novel fluorene derivatives showed antiproliferative effects on cancer cell lines; structural modifications enhanced efficacy. |

| Peptide Synthesis Techniques | Biochemistry | Fmoc protection strategy utilizing fluorene derivatives improved peptide synthesis efficiency. |

| Electroluminescent Properties | Material Science | Polyfluorene polymers demonstrated potential for use in OLEDs with enhanced electrical properties when modified with fluorene derivatives. |

Wirkmechanismus

The mechanism of action of ®-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorenylmethylthio group can engage in hydrophobic interactions, while the allyloxycarbonyl-protected amino group can participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares structural analogs, emphasizing substituent effects on physicochemical properties and applications:

*SPPS: Solid-phase peptide synthesis

Key Findings:

Stereochemistry : The (S)-enantiomer () may exhibit distinct crystallization behavior or biological target affinity compared to the (R)-form, though specific data are lacking .

Thioether vs. Carbamate : Replacing the thioether with a carbamate () reduces sulfur’s nucleophilic reactivity but improves solubility in polar solvents .

Aromatic vs.

Orthogonal Protection Strategies : Compounds with Alloc groups () enable sequential deprotection, critical for complex peptide synthesis .

Biologische Aktivität

(R)-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid), with the CAS number 182201-77-0, is a complex organic compound characterized by its unique functional groups and stereochemistry. The molecular formula is , and it has a molecular weight of approximately 383.46 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and synthesis.

Chemical Structure

The structure of the compound can be represented as follows:

This structure highlights the presence of a fluorenyl group, which is significant for its biological interactions.

The biological activity of (R)-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid) is primarily linked to its interactions with various biological macromolecules. Compounds with similar structural motifs often exhibit significant pharmacological activities, including:

- Antibacterial : Some derivatives have shown efficacy against bacterial strains by inhibiting key enzymes involved in metabolic pathways.

- Anti-inflammatory : The compound may modulate inflammatory responses through various biochemical pathways.

Case Studies and Research Findings

- Inhibition Studies : Research has demonstrated that compounds similar to (R)-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid) can inhibit enzymes critical for the survival of pathogens such as Mycobacterium tuberculosis. A study highlighted several derivatives that effectively inhibited the InhA enzyme, crucial for fatty acid biosynthesis in mycobacteria .

- Synthesis and Bioactivity : The synthesis of this compound involves multiple steps that allow for the introduction of various functional groups tailored for specific applications in drug design. Its unique structure makes it a valuable building block for synthesizing biologically active peptides .

- Pharmacological Profiles : Preliminary studies indicate that compounds containing the fluorenyl group exhibit promising activities against various biological targets, suggesting potential therapeutic applications .

Data Tables

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| (R)-3-(Fluoren-9-yl)methylthio-(Allyloxycarbonylamino)propanoic Acid | C21H21N2O4S | 383.46 | Antibacterial, Anti-inflammatory |

| Fmoc-Amino Acid | CxHyNzO4 | Varies | Used in peptide synthesis |

| Ethyl Glycinate | C4H9NO2 | 103.12 | Precursor for simpler peptides |

Q & A

Basic Research Questions

Q. What are the key functional groups in (R)-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid, and how do they influence its reactivity?

- The compound contains three critical functional groups:

- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) : A protecting group for amines, enabling selective deprotection during peptide synthesis .

- Allyloxycarbonyl (Alloc) : A base-labile protecting group for amines, orthogonal to Fmoc, allowing sequential deprotection .

- Thioether linkage (-S-) : Enhances stability compared to oxygen ethers and facilitates selective thiol-based conjugation .

Q. What synthetic strategies are commonly employed for preparing this compound?

- A typical approach involves:

Stepwise protection : Introduce Fmoc and Alloc groups to the amino acid backbone via carbodiimide coupling (e.g., EDC·HCl) in anhydrous solvents .

Thioether formation : React a thiol-containing intermediate with a fluorenylmethyl halide under basic conditions (e.g., DIPEA in DMF) .

Purification : Use solvent extraction (e.g., ethyl acetate/water) followed by column chromatography or HPLC to isolate the product .

- Critical parameters include pH control (<7 to prevent Alloc cleavage) and inert atmospheres to avoid oxidation of the thioether .

Advanced Research Questions

Q. How does stereochemistry (R-configuration) affect the compound’s interactions in peptide synthesis or biological systems?

- The R-configuration at the α-carbon ensures compatibility with natural L-amino acids in solid-phase peptide synthesis (SPPS), minimizing steric clashes during coupling .

- In biological studies, enantiomeric purity is critical: For example, R-configuration may enhance binding to chiral targets (e.g., enzymes) compared to the S-form, as seen in analogs with fluorophenyl substituents .

- Validate stereochemistry via chiral HPLC or circular dichroism (CD) spectroscopy, referencing retention times or spectra of known standards .

Q. How can researchers resolve contradictions in NMR data for this compound?

- Common discrepancies :

- Thioether proton splitting : Variable coupling constants due to rotational isomerism; use elevated temperatures (e.g., 60°C) to simplify spectra .

- Alloc group instability : Unexpected peaks from partial deprotection; confirm reaction conditions (e.g., avoid basic pH during handling) .

- Methodological solutions :

- Compare 2D NMR (COSY, HSQC) with computational predictions (e.g., DFT-based chemical shift calculations) .

- Use LC-MS to confirm molecular integrity and rule out degradation .

Q. What advanced analytical methods are recommended for characterizing impurities in this compound?

- High-resolution mass spectrometry (HR-MS) : Identify trace impurities (e.g., deprotected byproducts) with <1 ppm mass accuracy .

- NMR relaxation studies (e.g., T1/T2 measurements): Detect conformational impurities or residual solvents .

- X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects, though challenging due to the compound’s amorphous nature .

Methodological Guidance for Data Interpretation

Q. How to optimize reaction yields when coupling the thioether moiety?

- Key factors :

- Solvent choice : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the thiol .

- Catalysts : Add catalytic KI to facilitate SN2 displacement in fluorenylmethyl halide reactions .

- Troubleshooting low yields :

- Monitor reaction progress via TLC (Rf shift) or in situ IR spectroscopy for thiol consumption .

- Quench aliquots with Ellman’s reagent to quantify unreacted thiols .

Q. What strategies mitigate decomposition during storage?

- Storage conditions :

- Temperature : Store at -20°C under argon to prevent thioether oxidation and Alloc hydrolysis .

- Lyophilization : Convert to a stable lyophilized powder after purification, avoiding aqueous buffers .

- Stability assays :

- Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.